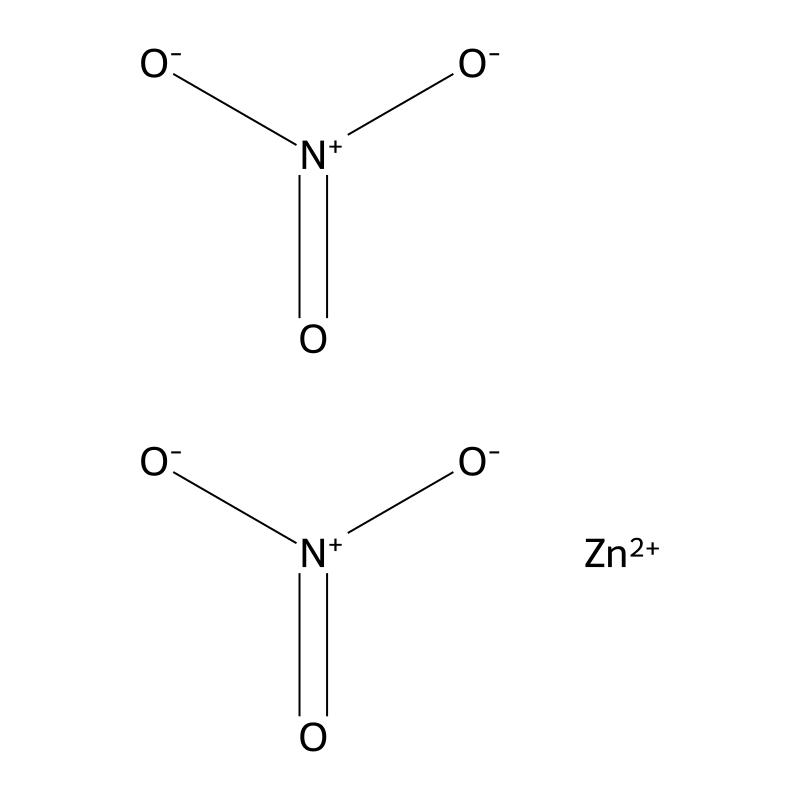ZINC nitrate
Zn(NO3)2
Zn(NO3)2
N2O6Zn

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Zn(NO3)2
Zn(NO3)2
N2O6Zn
Molecular Weight
InChI
InChI Key
SMILES
Solubility
In water, 93 g/100g.
Solubility in water, g/100ml at 20 °C: 200 (very good)
Synonyms
Canonical SMILES
Description
Synthesis of Coordination Polymers
Zinc nitrate plays a crucial role in the laboratory synthesis of coordination polymers. These complex three-dimensional structures are formed by the coordination of metal ions (like zinc from Zn(NO₃)₂) with organic ligands. Their diverse structures and properties make them attractive for research in areas like catalysis, gas storage, and sensors [].
Researchers utilize zinc nitrate's ability to decompose into zinc oxide (ZnO) in a controlled manner. This controlled decomposition allows for the generation of various morphologies, including nanowires, which are of particular interest due to their unique electrical and optical properties [].
Catalyst in Chemical Reactions
Zinc nitrate acts as a catalyst in various chemical reactions. Its Lewis acidity (ability to accept electron pairs) makes it suitable for promoting reactions involving organic molecules. Research explores its use in the production of resins, dyes, and even medicines [, ].
For instance, studies investigate the potential of zinc nitrate as a catalyst for the synthesis of biocompatible polymers used in drug delivery systems [].
Oxidizing Agent
Zinc nitrate exhibits strong oxidizing properties, making it a valuable reagent in specific research applications. Researchers utilize this property in controlled oxidation reactions or as an initiator for other reactions [].
Zinc nitrate is represented by the chemical formula Zn(NO₃)₂. It commonly exists as a hexahydrate (Zn(NO₃)₂ • 6 H₂O), appearing as a white or colorless crystalline solid at room temperature. This compound is highly soluble in water and alcohol, and while it is non-combustible, it can accelerate the combustion of other materials. Upon heating, zinc nitrate decomposes to release toxic nitrogen oxides .
- Decomposition: Upon heating, zinc nitrate decomposes:This reaction produces zinc oxide, nitrogen dioxide, and oxygen .
- Reaction with Sodium Carbonate:This forms zinc carbonate and sodium nitrate .
- Reaction with Ammonium Hydroxide:Here, zinc hydroxide precipitates out of the solution .
- Reaction with Sodium Hydroxide:This also results in the formation of zinc hydroxide .
Research indicates that zinc nitrate interacts with various compounds, influencing their chemical behavior. For instance, it can enhance the reactivity of certain organic compounds when used as a catalyst. Additionally, its interactions with biological systems highlight its importance in nutrition and potential toxicity at elevated levels .
Similar Compounds: Comparison with Other Compounds
Zinc nitrate shares similarities with several other inorganic nitrates but has unique properties that distinguish it:
| Compound Name | Formula | Solubility | Unique Properties |
|---|---|---|---|
| Zinc Nitrate | Zn(NO₃)₂ | Highly soluble | Accelerates combustion; forms toxic gases upon decomposition |
| Calcium Nitrate | Ca(NO₃)₂ | Highly soluble | Used as a fertilizer; less toxic |
| Barium Nitrate | Ba(NO₃)₂ | Soluble | Used in pyrotechnics; less reactive |
| Ammonium Nitrate | NH₄NO₃ | Highly soluble | Commonly used as a fertilizer |
Zinc nitrate's ability to act as both a strong oxidizing agent and a source of zinc ions sets it apart from these similar compounds .
Physical Description
DryPowder; Liquid
COLOURLESS CRYSTALS OR POWDER.
Color/Form
Density
Relative density (water = 1): 2.07 (hexahydrate)
Melting Point
-18 °C /hydrate/
~110 °C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 209 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 206 of 209 companies with hazard statement code(s):;
H272 (98.54%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (61.17%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (48.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (57.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (88.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (34.47%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (68.45%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Oxidizer;Corrosive;Irritant;Environmental Hazard
Other CAS
Associated Chemicals
Wikipedia
Methods of Manufacturing
General Manufacturing Information
Agriculture, forestry, fishing and hunting
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Mining (except oil and gas) and support activities
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Nitric acid, zinc salt (2:1): ACTIVE








